molecular formula C19H21NO2 B3874588 Nuciferine CAS No. 5868-18-8

Nuciferine

Cat. No.: B3874588
CAS No.: 5868-18-8
M. Wt: 295.4 g/mol
InChI Key: ORJVQPIHKOARKV-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action of “1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline” is not detailed in the search results, it has been studied for its potential as a treatment for dystrophic myotonia . This suggests that it may have effects on muscle function, although the exact mechanism is not specified.

Future Directions

The future directions for research on this compound could include further exploration of its potential medicinal properties, particularly its use in the treatment of dystrophic myotonia . Additionally, further studies could investigate its synthesis, chemical reactions, and physical and chemical properties to better understand its characteristics and potential applications.

Chemical Reactions Analysis

Types of Reactions

Nuciferine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as dehydrothis compound and 1,2-dihydroxyaporphine . These derivatives often exhibit different pharmacological properties compared to the parent compound.

Comparison with Similar Compounds

Nuciferine is structurally related to other aporphine alkaloids, such as apomorphine and northis compound . Compared to these compounds, this compound exhibits unique pharmacological properties, including its diverse receptor activity profile and its ability to inhibit the dopamine transporter . This makes this compound a valuable compound for further research and development in various therapeutic areas.

List of Similar Compounds

  • Apomorphine
  • Northis compound
  • 1,2-Dihydroxyaporphine
  • Dehydron

Properties

IUPAC Name

1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,11,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJVQPIHKOARKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5868-18-8
Record name (±)-Nuciferine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5868-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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